molecular formula C9H18N2O B2384816 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol CAS No. 2138004-48-3

2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol

Cat. No.: B2384816
CAS No.: 2138004-48-3
M. Wt: 170.256
InChI Key: KRXDXXRGXCIQLC-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol core substituted with a 4-methylpiperazine moiety. The cyclobutane ring introduces significant steric strain due to its four-membered structure, which influences its reactivity and conformational flexibility. The 4-methylpiperazine group enhances solubility in aqueous media and is commonly employed in pharmaceuticals to modulate pharmacokinetic properties.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-10-4-6-11(7-5-10)8-2-3-9(8)12/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXDXXRGXCIQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a cyclobutanone derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with analogues sharing core piperazine-cycloalkanol motifs, including (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol (hereafter Compound A) from .

Table 1: Structural and Functional Comparison
Feature 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol Compound A () Hypothetical Cyclopentanol Analogue
Core Ring Cyclobutanol (4-membered, strained) Cyclohexenol (6-membered, unsaturated) Cyclopentanol (5-membered, moderately strained)
Piperazine Substituent 4-Methyl 4-(4-Isopropylbenzyl) 4-Benzyl
Additional Groups None 3-Methyl, 6-(prop-1-en-2-yl) 2-Hydroxyethyl
Molecular Weight ~212.3 g/mol (calculated) ~398.5 g/mol (reported in ) ~298.4 g/mol (calculated)
Stereochemistry Not specified (1R,2R,6S) configuration Cis/trans isomerism possible
Key Observations:
  • Cyclobutanol derivatives are prone to ring-opening reactions under acidic or thermal conditions, whereas cyclohexenol systems (as in Compound A) benefit from conformational flexibility and reduced strain .
  • Piperazine Functionalization : The 4-methyl group in the target compound offers minimal steric hindrance, enhancing solubility. In contrast, Compound A’s 4-(4-isopropylbenzyl) group introduces lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Synthetic Complexity: Compound A requires multi-step synthesis involving reductive amination (e.g., NaBH(AcO)₃-mediated coupling) and protective group strategies (tert-butyloxycarbonyl, TFA deprotection) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound Compound A ()
logP (Predicted) ~0.5 (moderately hydrophilic) ~3.2 (lipophilic)
Water Solubility High (due to polar piperazine) Low (bulky aryl group)
Melting Point Not reported Not reported
Stability Moderate (ring strain) High (aromatic stabilization)
Key Observations:
  • The target compound’s 4-methylpiperazine group enhances hydrophilicity, favoring applications requiring aqueous solubility. Compound A’s 4-isopropylbenzyl substituent increases logP, making it more suitable for hydrophobic environments (e.g., blood-brain barrier penetration) .
  • Cyclobutanol’s strain may reduce thermal stability compared to Compound A’s conjugated cyclohexenol system.

Analytical Characterization

Both compounds utilize advanced spectroscopic and chromatographic methods for structural validation:

  • NMR Spectroscopy : 1H and 13C NMR (e.g., Bruker Avance-III 600 MHz) confirm stereochemistry and substituent positions. COSY, HSQC, and HMBC experiments are critical for elucidating connectivity in complex analogues like Compound A .
  • Mass Spectrometry : HR-MS (e.g., Agilent 7200 Q-TOF) and GC/MS provide molecular weight and purity data. Compound A’s synthesis achieved ≥95% purity via GC/MS monitoring .
  • Chromatography : Silica gel column chromatography (hexane/EtOAC gradients) and HPLC are standard for purification .

Biological Activity

2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, research findings, and comparative studies with related compounds, highlighting its significance in therapeutic applications.

Chemical Structure and Properties

The compound features a cyclobutanol moiety linked to a piperazine ring with a methyl substituent. This unique structure influences its pharmacological properties and biological interactions.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling cascades related to inflammation or pain management.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Similar piperazine derivatives have demonstrated significant antibacterial effects against various bacterial strains, suggesting that modifications in the piperazine ring can enhance activity.
  • Anticancer Potential : Cyclobutane derivatives have been shown to sensitize cancer cells to chemotherapeutic agents by inhibiting DNA repair mechanisms, indicating a possible pathway for anticancer effects.
  • Pharmacological Effects : Investigations into related compounds have shown their ability to modulate pain pathways and inflammatory responses, which may also apply to this compound.

Antimicrobial Activity

A study on piperazine derivatives found that modifications can lead to enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. The structural features of this compound may contribute similarly.

Anticancer Research

Research focused on cyclobutane derivatives indicated their potential role in enhancing the efficacy of chemotherapeutic agents. For instance, studies have shown that certain cyclobutane compounds can inhibit DNA repair mechanisms in cancer cells, leading to increased sensitivity to treatments.

Pharmacological Studies

A series of pharmacological evaluations on related compounds revealed their effectiveness in managing inflammatory pain models. These studies suggest that this compound may also exhibit similar analgesic properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Biological Activity
This compoundCyclobutanol linked to piperazineAntimicrobial, anticancer
2-(4-Ethylpiperazin-1-yl)cyclobutan-1-olEthyl substituent on piperazineSimilar antimicrobial properties
2-(4-Propylpiperazin-1-yl)cyclobutan-1-olPropyl substituent on piperazinePotential analgesic effects

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